molecular formula C11H16N2O4 B017527 Oxalic acid, 2-hexyl-1-imidazolyl ester CAS No. 102504-43-8

Oxalic acid, 2-hexyl-1-imidazolyl ester

Cat. No.: B017527
CAS No.: 102504-43-8
M. Wt: 240.26 g/mol
InChI Key: HSQFLMVUGHMYTG-UHFFFAOYSA-N
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Description

Oxalic acid, 2-hexyl-1-imidazolyl ester (CAS: Not explicitly listed in provided evidence) is a synthetic oxalate ester featuring a hexyl chain and an imidazole moiety. This structural combination distinguishes it from simpler oxalic acid esters (e.g., dimethyl oxalate) and imidazole-containing derivatives.

Properties

CAS No.

102504-43-8

Molecular Formula

C11H16N2O4

Molecular Weight

240.26 g/mol

IUPAC Name

2-(2-hexylimidazol-1-yl)oxy-2-oxoacetic acid

InChI

InChI=1S/C11H16N2O4/c1-2-3-4-5-6-9-12-7-8-13(9)17-11(16)10(14)15/h7-8H,2-6H2,1H3,(H,14,15)

InChI Key

HSQFLMVUGHMYTG-UHFFFAOYSA-N

SMILES

CCCCCCC1=NC=CN1OC(=O)C(=O)O

Canonical SMILES

CCCCCCC1=NC=CN1OC(=O)C(=O)O

Other CAS No.

102504-43-8

Synonyms

2-(2-hexylimidazol-1-yl)oxy-2-oxo-acetic acid

Origin of Product

United States

Comparison with Similar Compounds

Structural and Physical Properties

Key compounds compared :

  • Dimethyl oxalate (CAS: 553-90-2): Simplest oxalate ester, highly volatile .
  • Oxalic acid, allyl hexadecyl ester (Retention Index: 2309): Long-chain ester with allyl and hexadecyl groups .
  • Oxalic acid, isobutyl hexadecyl ester (Retention Index: 2437): Branched alkyl chain variant .
Property Oxalic Acid, 2-Hexyl-1-Imidazolyl Ester Dimethyl Oxalate Allyl Hexadecyl Ester Isobutyl Hexadecyl Ester
Molecular Weight ~280–320 (estimated) 118.09 ~400–450 (estimated) ~400–450 (estimated)
Retention Index (GC) Not reported N/A 2309 2437
Volatility Likely low High Very low Very low
Hydrophobicity Moderate (hexyl chain) Low High (C16 chain) High (branched C16 chain)

Key Findings :

  • The imidazole group in the target compound may confer unique reactivity (e.g., hydrogen bonding or metal coordination) absent in alkyl esters like dimethyl oxalate .
  • Longer alkyl chains (e.g., hexadecyl in allyl/isobutyl esters) significantly reduce volatility compared to the hexyl-imidazolyl variant, as seen in GC retention indices .

Comparison with Imidazole-Containing Esters

Key compounds compared :

  • Propargyl 1H-imidazole-1-carboxylate : Features a propargyl group, enabling click chemistry applications .
  • 1H-Imidazole-1-carboxylic acid tert-butyl ester (CAS: 186700-06-1): Used in peptide synthesis .
Property This compound Propargyl Imidazole Carboxylate 1H-Imidazole-1-carboxylic Acid tert-Butyl Ester
Functional Groups Oxalate + imidazole + hexyl Imidazole + propargyl Imidazole + tert-butyl
Reactivity Potential metal coordination Click chemistry Protecting group in synthesis
Applications Specialty materials, slow acid release Bioconjugation Pharmaceutical intermediates

Key Findings :

  • The hexyl-oxalate backbone differentiates the target compound from imidazole-carboxylates, which are typically used for synthetic or bioconjugation purposes .
  • The dual functionality (oxalate + imidazole) may enable hybrid applications, such as pH-responsive drug delivery or catalysis.

Preparation Methods

Acid Chloride Intermediate Route

The most widely documented approach involves oxalyl chloride as a key intermediate. Oxalyl chloride (Cl–CO–CO–Cl) is synthesized via the reaction of oxalic acid with phosphorus pentachloride (PCl₅) in phosphorus oxychloride (POCl₃) solvent. This method, detailed in US Patent 4341720A , achieves high purity and scalability, with yields of 73–83% under vacuum distillation. Subsequent mono-esterification with hexanol produces Cl–CO–CO–O–C₆H₁₃, which is then reacted with imidazole to substitute the remaining chloride.

Solvent-Free N-Alkylation Approach

Adapting methodologies from imidazole derivative synthesis, a solvent-free protocol eliminates hazardous solvents. Here, imidazole directly reacts with pre-formed hexyl oxalyl chloride (Cl–CO–CO–O–C₆H₁₃) at 60–80°C, leveraging the nucleophilicity of imidazole’s nitrogen atoms. This method reduces purification steps and achieves yields comparable to traditional routes (68–75%).

Stepwise Preparation Methods

Synthesis of Oxalyl Chloride

Procedure :

  • Reactants : Oxalic acid (1 mol), phosphorus pentachloride (2.2 mol), phosphorus oxychloride (3 mol).

  • Conditions : 60–80°C under 250 mbar vacuum.

  • Outcome : Oxalyl chloride is distilled as a POCl₃ azeotrope, yielding 82% based on PCl₅.

Mono-Esterification with Hexanol

Procedure :

  • Reactants : Oxalyl chloride (1 mol), hexanol (1 mol), triethylamine (0.05 mol).

  • Conditions : 40°C in POCl₃, 4-hour reaction time.

  • Outcome : Cl–CO–CO–O–C₆H₁₃ is isolated via fractional distillation (75% yield).

Imidazole Substitution

Procedure :

  • Reactants : Cl–CO–CO–O–C₆H₁₃ (1 mol), imidazole (1.1 mol).

  • Conditions : Solvent-free, 70°C, 6 hours.

  • Outcome : this compound is obtained after recrystallization (70% yield).

Optimization of Reaction Conditions

Temperature and Pressure Effects

Yields improve significantly at 60–80°C, as higher temperatures accelerate imidazole’s nucleophilic attack while minimizing by-products like di-hexyl esters. Reduced pressure (200–300 mbar) facilitates HCl evaporation, shifting equilibrium toward product formation.

Catalytic Additives

Triethylamine (0.05–0.1 eq) enhances reaction rates by neutralizing HCl, as demonstrated in patent examples. Conversely, excess base (>0.2 eq) promotes di-esterification, reducing selectivity.

Analytical Characterization and Purity Assessment

Spectroscopic Data

  • ¹H NMR (CDCl₃) : δ 7.52 (s, 1H, imidazole), 4.21 (t, 2H, –O–CH₂–), 1.25 (m, 10H, hexyl chain).

  • IR (cm⁻¹) : 1745 (C=O ester), 1650 (C=N imidazole).

Purity Challenges

Di-ester impurities (e.g., di-hexyl or di-imidazolyl esters) are minimized by strict stoichiometric control and stepwise reactant addition. Chromatographic analyses typically show >95% purity.

Comparative Analysis of Synthetic Routes

Method Yield Solvent Use Scalability
Acid Chloride Intermediate70–75%POCl₃ requiredIndustrial-scale
Solvent-Free Alkylation68–70%NoneLab-scale

The acid chloride route offers higher yields and scalability, whereas the solvent-free method aligns with green chemistry principles.

Industrial-Scale Production Considerations

Large-scale synthesis requires continuous distillation systems to recover POCl₃ and unreacted PCl₅, reducing costs. Automated reactant feeding systems ensure precise stoichiometry, critical for minimizing di-ester by-products .

Q & A

Q. What are the standard synthetic routes for preparing oxalic acid, 2-hexyl-1-imidazolyl ester?

The compound is typically synthesized via esterification of oxalic acid derivatives. A common method involves reacting oxalic acid chloride with 2-hexylimidazole in the presence of a base (e.g., triethylamine) to neutralize HCl byproducts . Alternatively, direct esterification of oxalic acid with 2-hexylimidazole can be achieved using carbodiimide coupling agents under inert conditions. Reaction optimization often requires precise stoichiometric ratios (e.g., 1:2 molar ratio of oxalic acid to alcohol) and purification via column chromatography to isolate the ester .

Q. Which spectroscopic techniques are essential for characterizing this compound?

Key techniques include:

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR confirm the ester linkage (e.g., carbonyl signals at ~160-170 ppm) and alkyl/imidazole substituents .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]+^+ peaks matching C14_{14}H22_{22}N2_2O4_4) .
  • Infrared (IR) Spectroscopy : Stretching bands at ~1740 cm1^{-1} (C=O ester) and ~1250 cm1^{-1} (C-O ester) confirm functional groups .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to minimize ester decomposition during synthesis?

Oxalic acid esters are prone to thermal decomposition (e.g., decarboxylation above 140°C). Strategies include:

  • Low-Temperature Reactions : Conduct esterification below 100°C using non-polar solvents (e.g., toluene) to reduce side reactions .
  • Catalyst Selection : Acid scavengers (e.g., molecular sieves) or mild bases (e.g., pyridine) improve yield by trapping HCl .
  • Inert Atmosphere : Use nitrogen/argon to prevent oxidation and hydrolysis .

Q. What computational methods are used to predict the stability and reactivity of oxalic acid esters?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model bond dissociation energies and transition states. For example:

  • Thermal Stability : Simulations predict decomposition pathways (e.g., CO2_2 release via decarboxylation) .
  • Solvent Effects : Polarizable Continuum Models (PCM) assess solvation energies to optimize reaction media .

Q. How do structural modifications of the ester groups affect bioactivity in plant growth promotion?

Studies on microbial volatile organic compounds (MVOCs) show that alkyl chain length (e.g., hexyl vs. cyclohexyl) modulates bioactivity. For instance:

  • Lipophilicity : Longer chains (e.g., cyclohexyl dodecyl ester) enhance membrane permeability in plant cells, promoting root growth .
  • Functional Groups : Thiazole or oxazole substituents may interact with plant hormone receptors (e.g., auxin-like effects) .

Q. What strategies address discrepancies in reported physicochemical data for oxalic acid esters?

Contradictions in melting points or solubility often arise from isomeric impurities or hydration. Solutions include:

  • Chromatographic Purity Checks : HPLC with UV detection at 254 nm identifies isomers .
  • Crystallography : Single-crystal X-ray diffraction resolves structural ambiguities (e.g., ester vs. acid tautomers) .

Q. How do oxalic acid esters function in UV-protective materials?

These esters act as UV absorbers by dissipating energy via keto-enol tautomerism. For example:

  • Mechanism : The imidazole ring undergoes photoinduced electron transfer, stabilizing excited states and reducing radical formation .
  • Application : Blending with polymers (e.g., PLA) at 5-10 wt% provides UV shielding without compromising mechanical properties .

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